molecular formula C12H15N3O B2771387 N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide CAS No. 301228-35-3

N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No. B2771387
CAS RN: 301228-35-3
M. Wt: 217.272
InChI Key: QNEQDAQMQXMDIZ-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide” is a chemical compound with the linear formula C12H15N3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 217.27 . It is a solid at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.

Scientific Research Applications

Antimicrobial Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide derivatives have been explored for their potential antimicrobial activities. Studies have synthesized and evaluated various compounds for their effectiveness against bacteria and fungi. Notably, certain derivatives exhibited significant antifungal activity, comparable to ketoconazole, and demonstrated anti-gram-positive bacterial activity at levels half the potency of chloramphenicol. These findings underscore the potential of this compound derivatives as antimicrobial agents, offering a promising avenue for the development of new treatments against microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Cytotoxic and Anticancer Properties

Research into this compound derivatives has also highlighted their potential in anticancer therapy. Some synthesized compounds have shown high cytotoxicity against human leukemia cells, suggesting their utility in cancer treatment. The structure-activity relationship (SAR) studies accompanying these findings provide insights into optimizing these compounds for better efficacy and selectivity in targeting cancer cells. This research direction not only expands the chemotherapeutic arsenal but also opens up new pathways for the treatment of various cancers (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of this compound and its derivatives provides valuable information on their chemical properties and potential biological activities. Through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry, researchers have elucidated the structures of these compounds, facilitating a deeper understanding of their reactivity and interaction with biological targets. Such studies are crucial for the rational design of new molecules with enhanced biological activities and minimized adverse effects (Raouafi, Freytag, Jones, & Benkhoud, 2005).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEQDAQMQXMDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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